4-[(E)-2-(4-fluorophenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one
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Overview
Description
4-[(E)-2-(4-fluorophenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one is a synthetic organic compound characterized by the presence of a fluorophenyl group and a trifluoromethyl group attached to a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(4-fluorophenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzaldehyde and 6-(trifluoromethyl)pyrimidin-2-one.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with an appropriate reagent to form the (E)-2-(4-fluorophenyl)ethenyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(4-fluorophenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(E)-2-(4-fluorophenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(4-fluorophenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one involves its interaction with specific molecular targets. The fluorophenyl and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-2-(4-fluorophenyl)ethenyl]phenol
- 2-(4-fluorophenyl)ethan-1-amine
- tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate
Uniqueness
4-[(E)-2-(4-fluorophenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one is unique due to the presence of both a fluorophenyl group and a trifluoromethyl group, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-[(E)-2-(4-fluorophenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4N2O/c14-9-4-1-8(2-5-9)3-6-10-7-11(13(15,16)17)19-12(20)18-10/h1-7H,(H,18,19,20)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHSNXIQXPZHKB-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NC(=O)NC(=C2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=NC(=O)NC(=C2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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